molecular formula C23H19ClN2O2 B5187903 2-(4-chlorophenyl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

2-(4-chlorophenyl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

Cat. No. B5187903
M. Wt: 390.9 g/mol
InChI Key: NBQIQUOAGABFEH-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BIX-01294 and is a histone lysine methyltransferase inhibitor.

Mechanism of Action

BIX-01294 inhibits the activity of G9a and GLP by binding to their SET domains. This binding prevents the transfer of the methyl group from S-adenosylmethionine to the lysine residue on histone H3 at position 9. This inhibition leads to the activation of tumor suppressor genes and the suppression of oncogenes.
Biochemical and Physiological Effects:
BIX-01294 has been shown to have significant effects on the biochemical and physiological processes in cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It also promotes the differentiation of stem cells into specific cell types. In addition, it has been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of BIX-01294 is its specificity towards G9a and GLP, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of BIX-01294 is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of BIX-01294. One potential direction is the development of more potent and selective inhibitors of G9a and GLP. Another direction is the investigation of the role of BIX-01294 in other biological processes, such as neurodegenerative diseases and aging. Finally, the use of BIX-01294 in combination with other drugs for the treatment of cancer and other diseases is also an area of future research.
Conclusion:
In conclusion, BIX-01294 is a synthetic compound that has significant potential applications in various fields, including cancer research, stem cell research, and epigenetics. Its mechanism of action involves the inhibition of G9a and GLP, which leads to the activation of tumor suppressor genes and the suppression of oncogenes. While it has several advantages as a tool for studying these enzymes, there are also limitations to its use. However, the future directions for the study of BIX-01294 are promising and offer the potential for significant advances in our understanding of biological processes and the development of new treatments for diseases.

Synthesis Methods

The synthesis of BIX-01294 involves the reaction of 2-aminobenzophenone and 4-chlorobenzoyl chloride in the presence of a base, followed by the reaction with 5-methyl-2-aminobenzoxazole and 2-methylbenzaldehyde. The final product is obtained by the reaction of the intermediate with acetic anhydride and acetic acid.

Scientific Research Applications

BIX-01294 has been extensively studied for its potential applications in various fields, including cancer research, stem cell research, and epigenetics. It has been found to inhibit the activity of G9a and GLP, which are histone lysine methyltransferases. This inhibition leads to a reduction in the methylation of histone H3 at lysine 9, resulting in the activation of tumor suppressor genes.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O2/c1-14-3-10-21-20(11-14)26-23(28-21)17-7-4-15(2)19(13-17)25-22(27)12-16-5-8-18(24)9-6-16/h3-11,13H,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQIQUOAGABFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide

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